Methyl 2-hydroxy-2,3-dimethylbutanoate

Description

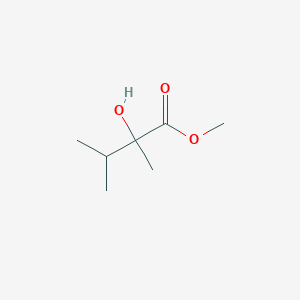

Methyl 2-hydroxy-2,3-dimethylbutanoate is a branched-chain ester featuring a hydroxyl group at the 2-position and methyl substituents at both the 2- and 3-positions of the butanoate backbone. For instance, Methyl (2S)-2-hydroxy-3-methylbutanoate () shares a hydroxyl group at the 2-position but lacks the additional methyl group at the same position, highlighting the role of substitution patterns in modulating molecular interactions .

Properties

IUPAC Name |

methyl 2-hydroxy-2,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)7(3,9)6(8)10-4/h5,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRYMAJZZUPFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, producing this compound and water as by-products.

Another method involves the use of acetyl chloride and 2,3-dimethylbutanoic acid under an inert atmosphere. The reaction is typically carried out at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The esterification process is scaled up, and the reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2,3-dimethylbutanoate.

Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2,3-dimethylbutanol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: Methyl 2-oxo-2,3-dimethylbutanoate.

Reduction: 2-Hydroxy-2,3-dimethylbutanol.

Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dimethylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Hydroxyl and tertiary alkyl groups on an amide backbone.

- Comparison: The hydroxyl group in this compound facilitates N,O-bidentate coordination, suggesting that Methyl 2-hydroxy-2,3-dimethylbutanoate could similarly act as a ligand in metal-catalyzed C–H functionalization reactions, albeit with differing steric demands due to its ester moiety .

Data Tables

Table 2: Inferred Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Reactivity Highlights |

|---|---|---|---|

| This compound | ~160.2 | Moderate in polar solvents (e.g., THF, acetone) | Ester hydrolysis, oxidation of -OH |

| Methyl (2S)-2-hydroxy-3-methylbutanoate | ~132.2 | High in polar solvents | Hydrogen bonding, coordination |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | ~229.2 | Low in water, high in DCM | Nucleophilic substitution, fluorophilic interactions |

Research Findings and Implications

- Reactivity: The hydroxyl group in this compound may enable esterase-mediated hydrolysis or participation in Mitsunobu reactions, whereas amino-substituted analogs () are more suited for nucleophilic alkylation or Pd-catalyzed cross-couplings .

- Applications: The target compound’s steric bulk could hinder enzyme activity in biocatalytic processes compared to less-substituted analogs ().

- Synthetic Challenges : Additional methyl groups may complicate purification, necessitating advanced chromatographic techniques similar to those used in (C18 reverse-phase chromatography) .

Biological Activity

Methyl 2-hydroxy-2,3-dimethylbutanoate (HDBM) is an organic compound with a unique structure that contributes to its potential biological activities. This article explores the biological activity of HDBM, including its mechanisms of action, interactions with enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C6H12O3

- Molecular Weight : Approximately 146.186 g/mol

- Physical State : Colorless liquid with a fruity odor

- Solubility : Soluble in water and various organic solvents

The presence of both hydroxyl and ester functional groups allows HDBM to participate in a range of biochemical reactions, enhancing its potential biological activity.

The biological activity of HDBM is primarily attributed to its interactions with specific molecular targets. The hydroxyl group enables hydrogen bonding with biological molecules, facilitating its role in various metabolic pathways. Research indicates that HDBM may influence enzyme activities, acting as a substrate for enzymes involved in metabolic processes.

Enzyme Interactions

HDBM has been studied for its effects on several key enzymes:

- UDP-glucuronosyltransferase (UGT) : This enzyme is crucial for the conjugation and elimination of potentially toxic compounds. HDBM may influence the glucuronidation process, which is essential for detoxification .

- 3-Hydroxybutyric Acid Dehydrogenase : HDBM's structural similarity to substrates of this enzyme suggests it could modulate fatty acid metabolism .

Biological Activities

Research has highlighted several potential biological activities associated with HDBM:

- Metabolic Regulation : HDBM may play a role in metabolic pathways by influencing enzyme activities related to fatty acid oxidation and energy production.

- Antioxidant Properties : Compounds similar to HDBM have shown antioxidant activities, suggesting potential protective effects against oxidative stress .

- Therapeutic Potential : Due to its structural characteristics, HDBM could be explored for therapeutic applications in metabolic disorders or as a precursor in drug synthesis.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that HDBM interacts with metabolic enzymes, suggesting its role in modulating metabolic pathways. The compound was shown to influence the activity of UGT enzymes, which are vital for drug metabolism and detoxification processes.

- Comparative Analysis : In comparative studies with similar compounds such as Ethyl 3-hydroxybutanoate and Methyl 3-hydroxy-2,2-dimethylbutanoate, HDBM exhibited unique reactivity patterns due to its hydroxyl and ester functionalities. This highlights its potential as a versatile compound in biochemical applications.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H12O3 | Hydroxyl and ester groups; potential metabolic roles |

| Ethyl 3-hydroxybutanoate | C5H10O3 | Lacks additional methyl groups; different properties |

| Methyl 3-hydroxy-2,2-dimethylbutanoate | C6H12O3 | Hydroxyl at different position; varied reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.